molecular formula C20H20N4O5S2 B2610548 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955856-69-6

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2610548
CAS No.: 955856-69-6
M. Wt: 460.52
InChI Key: HCKYDQVWEUQYLG-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with azepane, sulfonyl, and nitrobenzo[d]thiazol substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe nitrobenzo[d]thiazol moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the azepane ring .

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrobenzo[d]thiazol moiety is often involved in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c25-19(22-20-21-17-13-15(24(26)27)7-10-18(17)30-20)14-5-8-16(9-6-14)31(28,29)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYDQVWEUQYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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